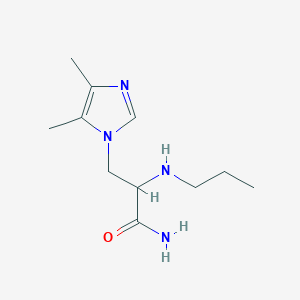

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

Description

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a propylamino group at position 2 and a 4,5-dimethylimidazole moiety at position 3. This structural arrangement confers unique electronic and steric properties, distinguishing it from related compounds like the local anesthetic Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide) . This article compares these compounds structurally, pharmacologically, and analytically, drawing insights from crystallographic methodologies and pharmacopeial standards.

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

3-(4,5-dimethylimidazol-1-yl)-2-(propylamino)propanamide |

InChI |

InChI=1S/C11H20N4O/c1-4-5-13-10(11(12)16)6-15-7-14-8(2)9(15)3/h7,10,13H,4-6H2,1-3H3,(H2,12,16) |

InChI Key |

LHKXURKKEUDVTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(CN1C=NC(=C1C)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Substitution Reactions: The 4,5-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Amidation: The propylamino group can be introduced through an amidation reaction, where a propylamine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the imidazole ring.

Reduction: Reduction reactions could potentially target the amide group, converting it to an amine.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the methyl groups could lead to the formation of carboxylic acids.

Reduction: Reduction of the amide group could yield a primary amine.

Substitution: Substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible development as a pharmaceutical agent due to its imidazole structure, which is common in many drugs.

Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Comparison

Molecular Architecture

- Target Compound: Functional Groups: Propanamide backbone, propylamino (C3H7NH–), and 4,5-dimethylimidazole (C5H6N2 with methyl groups at positions 4 and 5).

- Prilocaine: Functional Groups: Propanamide backbone, propylamino (C3H7NH–), and o-methylphenyl (C6H4(CH3)–) . Key Features: The ortho-methylphenyl group contributes to hydrophobicity, influencing membrane penetration in anesthetic applications.

Crystallographic Insights

Crystallographic tools like SHELX and OLEX2 (used for small-molecule refinement and structure solution ) could elucidate differences in bond angles, packing arrangements, and hydrogen-bonding networks. For example:

- The imidazole ring in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, unlike Prilocaine’s methylphenyl group.

- Steric effects from the 4,5-dimethylimidazole could alter conformational flexibility compared to Prilocaine’s planar aromatic ring.

Table 1: Structural Properties

Pharmacological Comparison

Mechanism of Action

Both compounds are hypothesized to act as sodium channel blockers due to their shared propylamino-propanamide core. However:

Solubility and Bioavailability

Table 2: Pharmacological Properties

Analytical Methods

- Prilocaine : USP standards mandate HPLC for purity testing, with related compounds A (o-toluidine hydrochloride) and B (4-methylphenyl isomer) as impurities .

- Target Compound: Similar HPLC methods could be adapted, with UV detection optimized for imidazole’s absorbance profile. Potential impurities include des-methyl imidazole analogs or positional isomers.

Biological Activity

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic compound notable for its unique structural features, including an imidazole ring and a propylamino group. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in neuroprotection and interactions with neurotransmitter systems.

Structural Characteristics

The molecular formula of 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is , with a molecular weight of approximately 225.29 g/mol. The presence of the imidazole ring contributes to its pharmacological properties, while the propylamino group enhances solubility and biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. This inhibition suggests a mechanism through which the compound may exert protective effects against neuronal damage associated with such conditions.

Interaction with Neurotransmitter Systems

Studies have demonstrated that 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide interacts with various neurotransmitter systems and enzymes involved in synaptic transmission and plasticity. These interactions may play a crucial role in modulating biological activity and enhancing neuroprotection.

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce amyloid-beta peptide levels in neuronal cell cultures. For instance, a study reported a dose-dependent reduction in amyloid-beta production when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Comparative Analysis

A comparative analysis was conducted with structurally similar compounds to assess their biological activities. The following table summarizes key findings:

| Compound Name | Structural Features | Neuroprotective Activity |

|---|---|---|

| 3-(4-Methyl-1H-imidazol-1-yl)-2-(ethylamino)propanamide | Methyl group on imidazole; ethylamino group | Less potent compared to target compound |

| 3-(5-Methyl-1H-imidazol-1-yl)-2-(isopropylamino)propanamide | Isopropyl substitution; different methyl position | Enhanced lipophilicity but lower water solubility |

| 4-(5-Methyl-1H-imidazol-2-yl)-butanoic acid | Longer carbon chain; different nitrogen placement | Different pharmacokinetics |

This analysis highlights the unique aspects of 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide that contribute to its superior neuroprotective activity compared to other derivatives.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Amyloid-Beta Production : By interfering with the enzymatic pathways responsible for amyloid-beta formation, the compound reduces the accumulation of these toxic peptides.

- Modulation of Neurotransmitter Release : The propylamino group may enhance interaction with neurotransmitter receptors, facilitating better synaptic function and plasticity.

Further studies are required to elucidate specific binding affinities and molecular targets involved in these mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.